4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Description

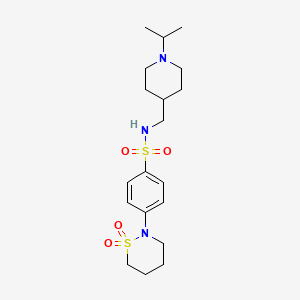

This compound belongs to the sulfonamide class, characterized by a benzenesulfonamide core substituted with a 1,2-thiazinan ring (1,1-dioxido form) and a 1-isopropylpiperidin-4-ylmethyl group. The sulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases, tyrosine phosphatases) due to its ability to coordinate metal ions or participate in hydrogen bonding . The 1,2-thiazinan ring (a six-membered sulfone-containing heterocycle) and the isopropylpiperidine substituent likely modulate lipophilicity, solubility, and target-binding specificity.

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S2/c1-16(2)21-12-9-17(10-13-21)15-20-28(25,26)19-7-5-18(6-8-19)22-11-3-4-14-27(22,23)24/h5-8,16-17,20H,3-4,9-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPBUSZSJHZVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a member of the sulfonamide class, which has been extensively studied for its biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The unique structure of this compound includes a thiazinane ring and a sulfonamide group. The synthesis typically involves the formation of the thiazinane ring followed by the introduction of the sulfonamide moiety.

Synthetic Route

- Formation of Thiazinane Ring : Cyclization of suitable precursors using sulfur dichloride and amines.

- Introduction of Dioxide Group : Incorporation of dioxido groups through oxidation reactions.

- Coupling with Benzene Sulfonamide : Utilization of coupling reagents like DCC to form the final compound.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors, modulating their functions. The sulfonamide moiety is known to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in bacterial folate synthesis, which underpins its antimicrobial properties .

Antimicrobial Properties

Sulfonamides have been recognized for their effectiveness against a range of pathogens:

- Bacterial Inhibition : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria by inhibiting bacterial growth through competitive inhibition of DHPS .

Anticancer Activity

Recent studies suggest that compounds with similar structures may possess anticancer properties:

- Cell Line Studies : In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .

Case Studies

Several studies illustrate the biological efficacy of related compounds:

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antibacterial activity against Staphylococcus aureus.

- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, indicating potential clinical relevance.

- Anticancer Activity Assessment

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-propylbenzamide | Structure | Antimicrobial |

| 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid | Structure | Antiviral |

| 4H-1,2,4-benzothiadiazine-1,1-dioxide | Structure | KATP channel activator |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Sulfonamide Derivatives

Key analogs include sulfonamides with substituted heterocycles (e.g., thiazolidinones, thiazinanones) and piperidine-based side chains. A comparative analysis is provided below:

Key Observations :

- Side Chains : The 1-isopropylpiperidin-4-ylmethyl group enhances lipophilicity relative to the piperidinylphenyl group in , which could improve membrane permeability but reduce aqueous solubility.

Binding Affinity and Selectivity

However, the absence of an imidazole or fluorobenzenesulfonamide moiety (as in IZ5) might reduce binding efficiency compared to these analogs .

Preparation Methods

Three-Component Cyclocondensation

Adapting methods from PMC, thiazinan-4-ones are formed by reacting:

- Amine : 4-Aminobenzenesulfonamide (1.0 eq).

- Aldehyde : Propionaldehyde (1.2 eq).

- Mercaptocarboxylic Acid : Mercaptopropionic acid (1.5 eq).

Reaction Conditions :

- Solvent: Toluene (reflux, Dean-Stark trap).

- Catalyst: Piperidine (0.1 eq).

- Time: 12 hours.

- Yield: 45–60%.

The product, 4-(thiazinan-4-yl)benzenesulfonamide , is subsequently oxidized to the sulfone using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours.

Alternative Route: Sulfur Oxidation

Thiazinane intermediates (non-oxidized sulfur) can be synthesized via ring-closing metathesis or nucleophilic substitution, followed by oxidation. For example:

- Starting Material : 4-(1,2-thiazinan-2-yl)benzoic acid.

- Oxidizing Agent : Oxone® (2.0 eq) in methanol/water (1:1) at 25°C for 24 hours.

- Yield : 85%.

Benzenesulfonamide Intermediate Preparation

The benzenesulfonamide fragment is derived from 4-chlorobenzenesulfonyl chloride , which is functionalized via nucleophilic substitution.

Sulfonylation of Thiazinan-Benzenesulfonic Acid

- Chlorination : 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding sulfonyl chloride.

- Reaction Conditions :

Piperidinylmethylamine Synthesis

The (1-isopropylpiperidin-4-yl)methylamine sidechain is prepared via reductive amination or alkylation .

Reductive Amination of 4-Piperidone

Alkylation of Piperidin-4-ylmethanol

- Protection : Piperidin-4-ylmethanol is protected as a tert-butyl carbamate (Boc).

- Alkylation : React with isopropyl bromide (1.2 eq) and potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours.

- Deprotection : HCl in dioxane removes the Boc group.

- Yield : 65%.

Coupling Reactions and Final Assembly

The sulfonyl chloride intermediate is coupled with (1-isopropylpiperidin-4-yl)methylamine under mild conditions.

Sulfonamide Bond Formation

- Reagents :

- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride (1.0 eq).

- (1-Isopropylpiperidin-4-yl)methylamine (1.2 eq).

- Triethylamine (TEA, 2.0 eq).

- Conditions :

Analytical Characterization

Critical validation steps include:

Spectroscopic Analysis

Purity Assessment

Optimization and Challenges

Yield Improvement

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.